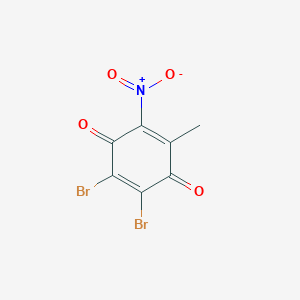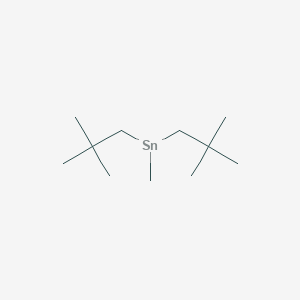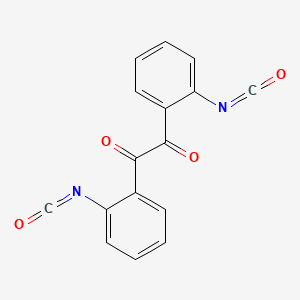
Bis(2-isocyanatophenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-isocyanatophenyl)ethane-1,2-dione is a chemical compound known for its unique structure and reactivity It belongs to the class of α-dicarbonyl compounds, which are characterized by the presence of two carbonyl groups (C=O) adjacent to each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-isocyanatophenyl)ethane-1,2-dione typically involves the reaction of 2-isocyanatobenzaldehyde with a suitable reagent that facilitates the formation of the dione structure. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher quantities of the compound. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-isocyanatophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione into alcohols or other reduced forms.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ureas, carbamates, and alcohols.
Applications De Recherche Scientifique
Bis(2-isocyanatophenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Bis(2-isocyanatophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The isocyanate groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and receptors, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Known for its use in photoconductive materials and as a precursor for optically active compounds.
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: Utilized in the preparation of photochromic diarylethenes.
Uniqueness
Bis(2-isocyanatophenyl)ethane-1,2-dione stands out due to its dual isocyanate groups, which confer unique reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propriétés
Numéro CAS |
88658-60-0 |
|---|---|
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
1,2-bis(2-isocyanatophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H8N2O4/c19-9-17-13-7-3-1-5-11(13)15(21)16(22)12-6-2-4-8-14(12)18-10-20/h1-8H |
Clé InChI |
WJRHNIGAKFZQHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


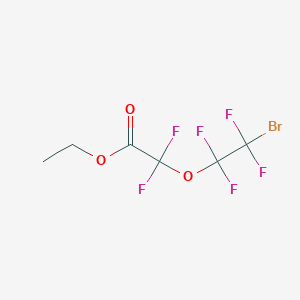
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
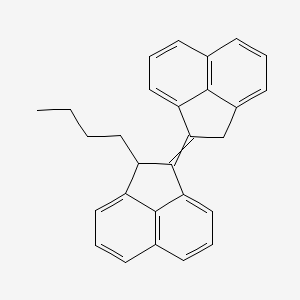

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)

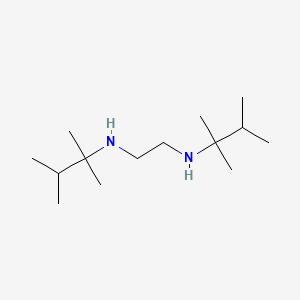
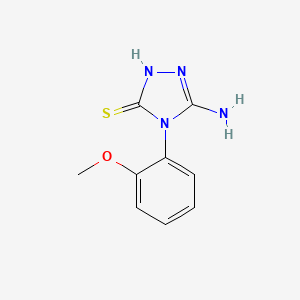

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)

![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
